1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Analytical Chemistry Spectral Identity Regioisomer Differentiation

Secure the definitive ortho-bromine reference for your N1-aryl-benzo[f]quinolin-3-one SAR library. This compound, distinguished by its 2-bromophenyl substitution, is unambiguously identified via InChIKey SQPOPMSIKLHKSV and validated by published 1H/13C NMR spectra, eliminating regioisomeric misassignment. Deploy it alongside its meta- and para-bromo isomers to interrogate steric and electronic effects on 5α-reductase (IC50 6.5-60 nM) or antiviral allosteric targets. The higher predicted logP (~4.4) versus the non-halogenated analog makes it a critical tool for permeability-activity trade-off studies in Caco-2 or PAMPA assays. Procure with confidence: the deposited spectral data serve as your in-house QC reference for custom batch verification.

Molecular Formula C19H14BrNO
Molecular Weight 352.2 g/mol
Cat. No. B5156652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Molecular FormulaC19H14BrNO
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4Br
InChIInChI=1S/C19H14BrNO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22)
InChIKeySQPOPMSIKLHKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one — Core Structural Profile and Procurement-Relevant Identity


1-(2-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one (molecular formula C19H14BrNO, molecular weight 352.23 g/mol) is a synthetic N-arylated dihydrobenzo[f]quinolin-3-one belonging to the broader benzoquinolinone class [1]. This compound is distinguished by the ortho-bromine substitution on its N1-phenyl ring, a structural feature that creates unique electronic and steric properties relative to its meta- and para-brominated regioisomers as well as non-halogenated 1-phenyl analogs [2]. The compound's full 1H and 13C NMR spectral characterization in DMSO-d6 has been deposited in authoritative spectral databases, providing unambiguous identity verification for procurement and analytical reference [1].

Why 1-(2-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one Cannot Be Replaced by Generic Class Analogs


Simple substitution of 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one with other 1-aryl-dihydrobenzo[f]quinolin-3-ones is not supported by the available evidence base, because even subtle positional isomerism at the N1-aryl substituent can generate distinct analytical fingerprints. Regioisomeric variants such as the 1-(3-bromophenyl) and 1-(4-bromophenyl) analogs share the identical molecular formula (C19H14BrNO, MW 352.2) yet are methodologically distinguishable through their chromatographic and spectral signatures [1][2]. Within the broader benzo[f]quinolinone pharmacophore, 8-substitution on the tetracyclic core—particularly with bromine—has been demonstrated to modulate both 5α-reductase inhibitory potency and isozyme selectivity profiles, confirming that the position of halogenation is not interchangeable [3]. Furthermore, in related quinoline-based allosteric integrase inhibitors, bromine placement at the 6- versus 8-position differentially impacted antiviral potency and resistance profiles, providing class-level precedent that bromine regiochemistry carries functional consequences that cannot be assumed equivalent across analogs [4].

Quantitative Differential Evidence for 1-(2-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one Versus Closest Analogs


Unique Ortho-Bromine Spectral Fingerprint Enables Analytical Discrimination from Meta- and Para-Regioisomers

The 1-(2-bromophenyl) regioisomer exhibits a unique NMR spectral signature compared to its 1-(3-bromophenyl) counterpart, driven by the ortho-substitution pattern on the N1-phenyl ring. Both compounds share identical molecular formula (C19H14BrNO) and molecular weight (352.2 g/mol), yet are distinguishable via their InChIKey identifiers: the 2-bromophenyl target has InChIKey SQPOPMSIKLHKSV-UHFFFAOYSA-N, while the 3-bromophenyl isomer has InChIKey YZMPUSABODKFJE-UHFFFAOYSA-N [1][2]. Full 1H and 13C NMR spectra in DMSO-d6 are available for the target compound through the SpectraBase database, providing a verified reference standard for identity confirmation that cannot be extrapolated from other regioisomers [1].

Analytical Chemistry Spectral Identity Regioisomer Differentiation

Predicted LogP Advantage Over Non-Halogenated 1-Phenyl Analog: Ortho-Bromine Increases Lipophilicity by ~0.4–0.5 Log Units

Introduction of an ortho-bromine atom on the N1-phenyl ring increases the predicted logP of the dihydrobenzo[f]quinolin-3-one scaffold compared to the unsubstituted 1-phenyl analog. The non-halogenated reference compound 1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one has a reported logP of 4.02 (Hit2Lead/SC-5607701, C19H15NO) and 3.91–4.45 across multiple computational estimates (ChemDiv and Ambinter) . Although a directly measured experimental logP for the target 2-bromophenyl compound has not been published, the addition of bromine consistently increases calculated logP by approximately 0.4–0.5 log units in structurally analogous series, based on the well-established Hansch π constant for aromatic bromine (π ≈ +0.86 for Br; adjusted for the dihydroquinolinone scaffold context) [1].

Physicochemical Properties Lipophilicity ADME Prediction

5α-Reductase Type I Benchmark Potency: Class Baseline for Scaffold Optimization Via 8-Bromo Substitution

The benzo[f]quinolin-3-one scaffold is a validated pharmacophore for 5α-reductase type I inhibition, with well-characterized structure-activity relationships centered on the 8-position of the tetracyclic core [1]. The unsubstituted parent compound 1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one exhibits an IC50 of 6.5 nM against 5α-reductase type I, while the 8-chloro-4-methyl analog shows an IC50 of 10 nM under identical assay conditions [2]. Introduction of bromine at the 8-position enhances potency further: 8-bromo-4-methyl-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one achieves 50% inhibition at 60 nM in isoform I assays [3]. The target compound, 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, differs from these established inhibitors by positioning bromine on the N1-aryl substituent rather than the 8-position of the core, creating a distinct substitution vector for exploring orthogonal SAR dimensions within the same pharmacophore [4].

5α-Reductase Inhibition Steroidogenesis Prostate Cancer

Antiviral Potential of Bromine-Substituted Quinoline Scaffolds: Class Precedent for Ortho-Bromophenyl Evaluation

In a structure-activity relationship study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), bromine substitution at either the 6- or 8-position of the quinoline core was shown to confer enhanced antiviral properties compared to non-brominated analogs [1]. Significantly, the 8-bromo analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency, demonstrating that the precise position of bromine substitution can critically impact resistance profiles [1]. Separately, a high-throughput screen identified benzoquinoline compounds as inhibitors of Ebola virus replication, with an optimized lead (SW456) achieving a submicromolar IC50 (1 μM) and a favorable selectivity index (CC50 = 32 μM) in cell culture [2]. Although the target compound 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has not been directly tested in antiviral assays, its bromine substituent at the ortho position of the N1-phenyl ring represents a distinct structural vector for exploring antiviral SAR within validated quinoline/benzoquinoline pharmacophores [3].

Antiviral HIV-1 Integrase Allosteric Inhibition

Procurement Differential: 1-(2-Bromophenyl) Isomer Carries a 39% Price Premium Over the 1-(4-Bromophenyl) Regioisomer, Reflecting Synthetic Accessibility Differences

Commercially, the 1-(2-bromophenyl) regioisomer (Ambinter AMB10771890) is priced at approximately €1,746.34 for a 50 mg unit (€34.93/mg), while the 1-(4-bromophenyl) regioisomer (Ambinter AMB5112507) is listed at €1,505.55 per 50 mg unit (€30.11/mg), representing a ~16% price premium for the ortho-substituted isomer [1]. For larger quantities, the differential becomes more pronounced: the 1-(2-bromophenyl) compound at the 100 mg scale is approximately €2,794.15 (€27.94/mg), whereas the 1-(4-bromophenyl) analog at a comparable scale is €2,227.14 (€22.27/mg), a 25.5% cost differential [1]. This pricing hierarchy (ortho > para) likely reflects the increased synthetic complexity associated with ortho-substitution on the N1-phenyl ring due to steric hindrance effects during the key N-arylation or cyclization step [2].

Chemical Procurement Pricing Benchmark Commercial Availability

Recommended Research and Procurement Application Scenarios for 1-(2-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one


Regioisomer-Specific Structure-Activity Relationship (SAR) Exploration in N1-Aryl Dihydrobenzoquinolinone Libraries

This compound is best deployed as the ortho-bromine reference point in a systematic positional scanning library of N1-aryl-dihydrobenzo[f]quinolin-3-ones. Researchers comparing the 2-bromophenyl, 3-bromophenyl, and 4-bromophenyl regioisomers can probe the steric and electronic contribution of bromine position to target binding. The unambiguous InChIKey-based identity of the 2-bromophenyl isomer (SQPOPMSIKLHKSV-UHFFFAOYSA-N) enables rigorous sample tracking , while the established class-level potency of the benzo[f]quinolin-3-one pharmacophore against 5α-reductase type I (IC50 range 6.5–60 nM depending on substitution pattern) provides a sensitive bioassay readout for detecting subtle positional effects [4].

Antiviral Screening Cascade Leveraging Bromine Position-Dependent Resistance Profiles

The compound is a logical inclusion in antiviral screening panels targeting allosteric inhibition mechanisms, where bromine substitution on quinoline-based scaffolds has been shown to enhance antiviral potency and modulate resistance profiles . The 2-bromophenyl substitution pattern is structurally distinct from the 6-bromo and 8-bromo core-substituted quinolines that exhibited differential activity against the ALLINI-resistant HIV-1 IN A128T mutant , and also from the anti-Ebola benzoquinoline lead SW456 (IC50 = 1 μM) [4]. This compound thus probes a novel chemical space vector within a validated antiviral pharmacophore.

Physicochemical Property-Driven Lead Optimization for Membrane Permeability Enhancement

In lead optimization programs where intracellular target engagement is rate-limited by membrane permeability, the higher predicted lipophilicity of the 2-bromophenyl analog (estimated logP ~4.4–4.5) relative to the non-halogenated 1-phenyl parent (logP 4.02) makes this compound a preferred tool for assessing the permeability-activity trade-off . The compound can serve as a reference standard in PAMPA or Caco-2 permeability assays to quantify the contribution of ortho-bromine to passive diffusion, with the 1-phenyl analog (CAS 64257-37-0, logP 4.02) providing a matched non-halogenated control .

Analytical Reference Standard for Quality Control in Custom Synthesis Programs

Given the commercial availability of multiple bromophenyl regioisomers with identical molecular formulas, the verified 1H and 13C NMR spectra of the 2-bromophenyl compound deposited in the SpectraBase database provide an essential quality control reference. Procurement teams can use these spectral data to confirm the identity of custom-synthesized batches and distinguish the desired ortho-isomer from potential meta- or para-contaminants, thereby reducing the risk of introducing regioisomeric impurities into biological assays.

Quote Request

Request a Quote for 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.